4-(Chloromethyl)-2-ethyl-1,3-dioxolane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

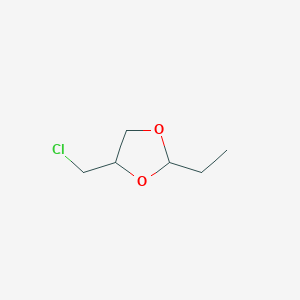

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-ethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-2-6-8-4-5(3-7)9-6/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNVSSQQQAZRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OCC(O1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide to 4-(Chloromethyl)-2-ethyl-1,3-dioxolane and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(chloromethyl)-2-ethyl-1,3-dioxolane and its structurally related analogs. Due to the limited availability of specific data for this compound, this document leverages detailed information from closely related and well-documented compounds, namely 4-(chloromethyl)-2-ethyl-2-methyl-1,3-dioxolane and 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. These compounds are significant as versatile intermediates in organic synthesis, particularly within the pharmaceutical industry. This guide includes tabulated physicochemical data, detailed experimental protocols for synthesis, and diagrams illustrating key chemical processes to support research and development activities.

Introduction

The 1,3-dioxolane ring system is a fundamental structural motif in a wide array of organic compounds, serving both as a protective group for carbonyls and as a chiral building block in the synthesis of complex molecules. The introduction of a chloromethyl group at the 4-position of the dioxolane ring provides a reactive handle for further chemical transformations, making these compounds valuable intermediates. This compound, and its analogs, are of particular interest to the drug development sector, where they can be utilized in the synthesis of novel therapeutic agents. Derivatives of chloromethyl-1,3-dioxolane are known to be precursors for adrenoceptor antagonists and antifungal medications.[1]

Physicochemical Properties

Table 1: Physicochemical Data of 4-(Chloromethyl)-1,3-dioxolane Analogs

| Property | 4-(chloromethyl)-2-ethyl-2-methyl-1,3-dioxolane | 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane |

| CAS Number | 57840-69-4[2] | 4362-40-7[3][4] |

| Molecular Formula | C₇H₁₃ClO₂[2] | C₆H₁₁ClO₂[3][4] |

| Molecular Weight | 164.63 g/mol [2] | 150.60 g/mol [3][4] |

| Boiling Point | Not available | 156-158 °C (lit.)[3][4] |

| Density | Not available | 1.063 g/mL at 25 °C (lit.)[3][4] |

| Refractive Index | Not available | n20/D 1.434 (lit.)[3][4] |

| Flash Point | Not available | 53.3 °C (closed cup)[3] |

| Appearance | Not available | Clear colourless to light yellow liquid[4] |

Synthesis and Experimental Protocols

The synthesis of 4-(chloromethyl)-1,3-dioxolanes is typically achieved through the acid-catalyzed acetalization or ketalization of 3-chloropropane-1,2-diol with an appropriate aldehyde or ketone.[4] 3-chloropropane-1,2-diol itself is readily available from the hydrolysis of epichlorohydrin.

General Synthesis Workflow

The following diagram illustrates the general synthetic pathway for producing 4-(chloromethyl)-2-substituted-1,3-dioxolanes.

Caption: General workflow for the synthesis of 4-(chloromethyl)-1,3-dioxolanes.

Experimental Protocol: Synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane

This protocol is adapted from established procedures for the synthesis of the dimethyl analog and serves as a representative example.[4][5]

-

Materials:

-

3-chloro-propane-1,2-diol (1.0 mol)

-

Acetone (1.2 mol)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 mol)

-

Toluene (as solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-chloropropane-1,2-diol, acetone, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the toluene solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to yield pure 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.

-

To synthesize the target compound, this compound, acetone would be replaced with propanal in a similar procedure.

Applications in Research and Drug Development

The chloromethyl group on the dioxolane ring is a key functional group that allows for a variety of subsequent chemical modifications, making these compounds highly valuable in medicinal chemistry.

Logical Relationship of Functional Groups to Applications

Caption: Key structural features and their synthetic utility.

-

Pharmaceutical Intermediates: These compounds are crucial intermediates in the synthesis of a range of pharmaceuticals. The reactive chloride can be displaced by various nucleophiles to build more complex molecular architectures.

-

Chiral Synthesis: The carbon atom at the 4-position of the dioxolane ring is a chiral center. Enantiomerically pure forms of 4-(chloromethyl)-1,3-dioxolanes are used in the stereoselective synthesis of drugs. For instance, (R)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane is used in the preparation of the enantiomers of the antifungal agent ketoconazole.[6]

-

Adrenoceptor Antagonists: Certain derivatives of chloromethyl-1,3-dioxolanes have been investigated as a new class of adrenoceptor antagonists.[1]

Safety and Handling

Compounds containing the 1,3-dioxolane ring and a chloromethyl group should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. These compounds are generally flammable liquids and may be toxic if swallowed or inhaled.[3] For detailed safety information, always consult the specific Safety Data Sheet (SDS) for the compound being handled.

Conclusion

While specific data on this compound is scarce, the well-documented properties and reactivity of its close analogs provide a strong foundation for its use in research and development. The synthetic accessibility and the reactive nature of the chloromethyl group make this class of compounds highly valuable as intermediates in the pharmaceutical and chemical industries. This guide provides the necessary technical information to support the synthesis and application of these versatile building blocks.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane 97 4362-40-7 [sigmaaldrich.com]

- 4. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE CAS#: 4362-40-7 [m.chemicalbook.com]

- 5. US6143908A - Process for preparation of 1,3-dioxolane-4-methanol compounds - Google Patents [patents.google.com]

- 6. (R)-(+)-4-CHLOROMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE | 57044-24-3 [chemicalbook.com]

In-Depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane. Due to the limited availability of experimental data for this specific compound, this guide leverages data from structurally similar analogs to provide estimated values. All quantitative data is presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols, based on internationally recognized guidelines, are provided for the determination of these key properties.

Core Physicochemical Data

The fundamental physicochemical properties of this compound have been calculated or estimated based on available information and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | Calculated |

| Molecular Weight | 150.60 g/mol | Calculated |

| Boiling Point | No Data Available | |

| Analog: 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | 156-158 °C | |

| Melting Point | No Data Available | |

| Density | No Data Available | |

| Analog: 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | 1.063 g/mL at 25 °C | |

| Solubility | No Data Available | |

| Analog: 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | Slightly soluble in Chloroform and DMSO | [1] |

| Refractive Index | No Data Available | |

| Analog: 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | n20/D 1.434 |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties, based on standardized testing guidelines.

Boiling Point Determination (Adapted from OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Several methods are recommended for its determination.[2][3][4]

-

Ebulliometer Method: This method involves measuring the boiling point of the liquid in an ebulliometer, an apparatus designed for precise boiling point determinations. The temperature of the boiling liquid is measured with a calibrated temperature sensor.

-

Dynamic Method: A sample is heated, and the vapor pressure is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[2][3]

-

Distillation Method: The substance is distilled, and the temperature of the vapor is measured. For pure substances, the boiling point is the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.[2][3]

-

Siwoloboff Method: A small amount of the substance is heated in a capillary tube that is inverted in a larger tube containing the same substance. The boiling point is the temperature at which a continuous stream of bubbles emerges from the inner capillary.[2][3]

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by detecting the endothermic transition associated with boiling.[2][3]

Density Determination (Adapted from OECD Guideline 109)

Density is the mass of a substance per unit volume. For liquids, several methods are applicable.[5][6][7][8]

-

Hydrometer: A weighted glass float is placed in the liquid. The depth to which it sinks is proportional to the density of the liquid, which can be read from a calibrated scale on the stem.[5][6]

-

Hydrostatic Balance: The density is determined by weighing a body of known volume first in air and then immersed in the liquid. The difference in weight is used to calculate the density of the liquid.[5][6]

-

Oscillating Densimeter: A U-shaped tube is filled with the liquid and subjected to electromagnetic oscillations. The density is determined from the characteristic frequency of the oscillation.[5][6]

-

Pycnometer: A glass flask with a precisely known volume is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.[5][6]

Melting Point Determination (General Laboratory Procedure)

The melting point is the temperature at which a solid turns into a liquid. The capillary method is a standard technique for determining the melting point of a crystalline solid.[9][10][11][12]

-

Sample Preparation: A small amount of the finely powdered, dry substance is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or a liquid bath and a calibrated thermometer or temperature sensor.

-

Measurement: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute). The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range. For a pure substance, this range is typically narrow.[10][12]

Water Solubility Determination (Adapted from OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.[13][14][15][16][17]

-

Flask Method: This method is suitable for substances with a solubility of 10 mg/L or higher. An excess amount of the solid substance is added to water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separating the undissolved solid.

-

Column Elution Method: This method is suitable for substances with a solubility below 10 mg/L. A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the saturation solubility.

Visualizing Physicochemical Properties

The following diagram illustrates the key physicochemical properties of this compound and their relationships.

Caption: Key physicochemical properties of this compound.

References

- 1. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE CAS#: 4362-40-7 [m.chemicalbook.com]

- 2. laboratuar.com [laboratuar.com]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 4. oecd.org [oecd.org]

- 5. acri.gov.tw [acri.gov.tw]

- 6. laboratuar.com [laboratuar.com]

- 7. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. westlab.com [westlab.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 14. filab.fr [filab.fr]

- 15. Water Solubility | Scymaris [scymaris.com]

- 16. oecd.org [oecd.org]

- 17. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

An In-depth Technical Guide to 4-(Chloromethyl)-2-alkyl-1,3-dioxolanes

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

The core structure of the target molecule is a 1,3-dioxolane ring with a chloromethyl group at the 4-position and an ethyl group at the 2-position. The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms. The substituents on this ring significantly influence its chemical and physical properties.

Based on the closely related compound, 4-(chloromethyl)-2-ethyl-2-methyl-1,3-dioxolane , we can infer the fundamental properties. The molecular formula for this analog is C₇H₁₃ClO₂ with a molecular weight of 164.629 g/mol [1].

Table 1: Physicochemical Properties of 4-(chloromethyl)-2-ethyl-2-methyl-1,3-dioxolane [1]

| Property | Value |

| Molecular Formula | C₇H₁₃ClO₂ |

| Molecular Weight | 164.629 g/mol |

| Exact Mass | 164.0604073 g/mol |

| Monoisotopic Mass | 164.0604073 g/mol |

| Topological Polar Surface Area | 18.5 Ų |

| Heavy Atom Count | 10 |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

The molecular structure of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane is depicted below.

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

A general and widely used method for the synthesis of 2-substituted-1,3-dioxolanes is the acetalization or ketalization of a diol. For the synthesis of 4-(chloromethyl)-substituted 1,3-dioxolanes, the starting diol is typically 3-chloro-1,2-propanediol. This is reacted with an appropriate aldehyde or ketone in the presence of an acid catalyst.

General Synthesis Pathway:

Caption: General synthesis pathway for this compound.

Experimental Protocol (Adapted from related syntheses):

A detailed experimental protocol for the synthesis of the specific target molecule is not available. However, a representative procedure can be adapted from the synthesis of similar compounds, such as 4-chloromethyl-2,2-dimethyl-1,3-dioxolane.

Objective: To synthesize this compound via the reaction of 3-chloro-1,2-propanediol with propanal.

Materials:

-

3-chloro-1,2-propanediol

-

Propanal

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic resin)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-chloro-1,2-propanediol and the anhydrous solvent.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

Heat the mixture to reflux.

-

Slowly add propanal to the refluxing mixture.

-

Continue the reflux, collecting the water formed in the Dean-Stark trap until no more water is produced.

-

Cool the reaction mixture to room temperature.

-

Neutralize the catalyst by washing the organic layer with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Workflow for Synthesis and Purification:

Caption: Experimental workflow for the synthesis and purification process.

Applications in Research and Drug Development

Chlorine-containing molecules are of significant interest in medicinal chemistry and drug discovery. The incorporation of chlorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.

The 4-(chloromethyl)-1,3-dioxolane scaffold is a versatile building block in organic synthesis. The chloromethyl group is a reactive handle that can be readily converted to other functional groups through nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical ingredients.

For instance, related dioxolane derivatives are used as key intermediates in the synthesis of various pharmaceutical compounds. The dioxolane moiety can act as a protecting group for a diol or as a chiral auxiliary in asymmetric synthesis.

Logical Relationship in Drug Discovery:

Caption: Role of this compound in a drug discovery cascade.

References

Spectroscopic Analysis of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane.

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. The document is intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive resource for the identification and characterization of this compound. Included are tabulated spectral data, a detailed experimental protocol for obtaining the NMR spectra, and a visual representation of the molecule's structure and proton relationships to aid in the interpretation of the spectral data.

Introduction

This compound is a heterocyclic organic compound with potential applications in various chemical syntheses, including as an intermediate in the development of pharmaceutical agents. Accurate spectroscopic characterization is paramount for its unambiguous identification and for ensuring its purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This guide focuses on the ¹H and ¹³C NMR spectra of this compound, presenting the data in a clear and accessible format for laboratory use.

Molecular Structure and NMR Assignments

The structure of this compound consists of a five-membered dioxolane ring with a chloromethyl group at the 4-position and an ethyl group at the 2-position. The numbering of the atoms for NMR assignment is crucial for a correct interpretation of the spectra.

Below is a diagram illustrating the molecular structure and the proton environment, which is fundamental for understanding the splitting patterns observed in the ¹H NMR spectrum.

Caption: Molecular structure and proton designations for ¹H NMR of this compound.

Quantitative NMR Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment |

| 0.95 | Triplet | 7.4 | 3H | -CH₂CH₃ |

| 1.68 | Quintet | 7.4 | 2H | -CH₂ CH₃ |

| 3.60 | Doublet of Doublets | 11.2, 5.6 | 1H | -CH ₂Cl (diastereotopic H) |

| 3.68 | Doublet of Doublets | 11.2, 4.8 | 1H | -CH ₂Cl (diastereotopic H) |

| 3.95 | Doublet of Doublets | 8.4, 6.0 | 1H | O-CH ₂-CH (diastereotopic H) |

| 4.20 | Doublet of Doublets | 8.4, 6.8 | 1H | O-CH ₂-CH (diastereotopic H) |

| 4.35 | Multiplet | - | 1H | -CH₂-CH -O |

| 5.05 | Triplet | 4.8 | 1H | O-CH -O |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Assignment |

| 8.2 | -CH₂C H₃ |

| 29.5 | -C H₂CH₃ |

| 45.0 | C H₂Cl |

| 69.5 | O-C H₂-CH |

| 77.8 | -CH₂-C H-O |

| 109.5 | O-C H-O |

Experimental Protocol

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). The temperature for all NMR experiments was maintained at 298 K.

Sample Preparation

A sample of this compound (approximately 10 mg) was dissolved in 0.6 mL of CDCl₃. The solution was then transferred to a 5 mm NMR tube for analysis.

Logical Workflow for Spectral Interpretation

The process of assigning the NMR signals involves a logical sequence of steps, starting from the most distinct signals and using coupling information to piece together the molecular fragments.

Caption: Workflow for the interpretation of NMR spectra of this compound.

Conclusion

The ¹H and ¹³C NMR data presented in this guide provide a definitive spectroscopic signature for this compound. The detailed assignments and experimental protocol will serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this compound. The clear tabulation of data and the visual aids are designed to facilitate a rapid and accurate interpretation of the NMR spectra.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane. Understanding these fragmentation pathways is crucial for the structural elucidation and characterization of this and related molecules in various scientific and pharmaceutical applications. While a publicly available mass spectrum for this specific compound is not readily found, this guide outlines the theoretically derived fragmentation mechanisms based on established principles of mass spectrometry for cyclic acetals and halogenated compounds.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving cleavages around the dioxolane ring and the loss of substituents. The following table summarizes the major predicted fragment ions, their mass-to-charge ratio (m/z), and their proposed origin.

| m/z | Proposed Fragment Ion | Proposed Origin |

| 149/151 | [M-CH3]+ | Loss of a methyl radical from the ethyl group |

| 135/137 | [M-C2H5]+ | Loss of the ethyl group at the C2 position |

| 115 | [M-CH2Cl]+ | Loss of the chloromethyl radical |

| 101 | [C5H9O2]+ | Ring fragmentation |

| 87 | [C4H7O2]+ | Ring fragmentation with loss of a methyl group |

| 73 | [C3H5O2]+ | Dioxolane ring fragment |

| 49/51 | [CH2Cl]+ | Chloromethyl cation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a generalized experimental protocol for obtaining the mass spectrum of a liquid sample like this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: 250°C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Analysis:

-

The acquired data will be processed using the instrument's software. The total ion chromatogram (TIC) will show the elution of the compound, and the mass spectrum corresponding to the chromatographic peak will reveal the fragmentation pattern.

Predicted Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, typically by removing a non-bonding electron from one of the oxygen atoms. The resulting molecular ion is unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation mechanisms for cyclic ethers and acetals include alpha-cleavage and ring opening initiated by inductive effects.

Caption: Predicted fragmentation pathway of this compound.

FT-IR Analysis of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-ethyl-1,3-dioxolane is a heterocyclic compound of interest in various chemical syntheses, including pharmaceutical drug development. Its molecular structure, featuring a dioxolane ring, an ethyl group, and a chloromethyl substituent, gives rise to a characteristic infrared spectrum. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification and characterization of this molecule by probing its vibrational modes. This guide provides an in-depth analysis of the functional groups of this compound using FT-IR spectroscopy, complete with expected absorption frequencies, a detailed experimental protocol, and a workflow diagram.

Functional Group Analysis and Expected FT-IR Data

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The primary absorptions are expected from C-H, C-O, and C-Cl bonds.

Key Functional Groups and Their Expected Vibrational Modes:

-

C-H Stretching: The molecule contains both sp3 hybridized carbon atoms in the dioxolane ring, the ethyl group, and the chloromethyl group. These C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region.[1][2]

-

C-O Stretching: The dioxolane ring contains C-O-C ether linkages. The asymmetric and symmetric stretching vibrations of these bonds are prominent in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹.[1][3] For cyclic ethers like 1,3-dioxane, characteristic C-O stretching vibrations are noted around 1140-1070 cm⁻¹.[1]

-

C-Cl Stretching: The presence of the chloromethyl group introduces a C-Cl stretching vibration. This absorption is typically found in the lower frequency region of the mid-infrared spectrum, generally between 600 cm⁻¹ and 800 cm⁻¹.

-

CH₂ and CH₃ Bending: The ethyl and chloromethyl groups, as well as the dioxolane ring, will exhibit CH₂ and CH₃ bending (scissoring, wagging, and twisting) vibrations in the 1350-1470 cm⁻¹ range.[2]

The following table summarizes the expected FT-IR absorption bands for this compound based on the analysis of its functional groups and data from related compounds.

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

| 2980 - 2850 | C-H Stretching | Alkyl (CH₃, CH₂) |

| 1470 - 1450 | C-H Bending (Scissoring) | CH₂ |

| 1380 - 1370 | C-H Bending (Rocking) | CH₃ |

| 1140 - 1070 | C-O-C Asymmetric Stretching | Dioxolane Ring |

| 940 | C-O-C Symmetric Stretching | Dioxolane Ring |

| 750 - 650 | C-Cl Stretching | Chloromethyl |

Experimental Protocol for FT-IR Analysis

This section outlines a standard procedure for obtaining the FT-IR spectrum of this compound.

1. Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory with a zinc selenide (ZnSe) or diamond crystal.

2. Sample Preparation:

-

This compound is typically a liquid at room temperature.

-

Ensure the sample is pure and free of solvent, as residual solvents can interfere with the spectrum.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

3. Data Acquisition:

-

Background Scan: Before analyzing the sample, a background spectrum of the empty ATR crystal must be collected. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Scan:

-

Acquire the spectrum of the sample.

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

-

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

References

- 1. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information and presents a comprehensive, generalized experimental protocol for determining the precise solubility in a laboratory setting.

Qualitative Solubility Data

Table 1: Qualitative Solubility of a 4-(Chloromethyl)-1,3-dioxolane Analog

| Solvent | Relative Polarity[1] | Predicted Solubility |

| Water | 1.000 | Likely Insoluble to Slightly Soluble |

| Methanol | 0.762 | Slightly Soluble[2][3] |

| Ethanol | 0.654 | Likely Soluble |

| Acetone | 0.355 | Likely Soluble |

| Ethyl Acetate | 0.228 | Likely Soluble |

| Dichloromethane | 0.309 | Likely Soluble |

| Chloroform | Not listed, but polarity is similar to Dichloromethane | Slightly Soluble[2][3] |

| Toluene | 0.099 | Likely Soluble |

| Hexane | 0.009 | Likely Insoluble to Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Slightly Soluble[2][3] |

Note: The predicted solubility is based on the principle of "like dissolves like." this compound is a moderately polar molecule, suggesting better solubility in solvents of similar polarity.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol is recommended. This procedure can be adapted for various common laboratory solvents.

Objective:

To determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.[4]

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.[4]

-

-

Gravimetric Analysis (for non-volatile solutes in volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.[4]

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solute and the volume of the solvent used.

-

-

Chromatographic Analysis (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC or GC system and plotting the peak area against concentration.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Inject the diluted sample into the chromatograph and determine the concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Data Presentation and Analysis:

The quantitative solubility data should be presented in a clear and structured table, expressing solubility in units such as g/100 mL, mg/mL, or mol/L at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane from Glycerol and Propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)-2-ethyl-1,3-dioxolane, a valuable intermediate in organic synthesis, from the readily available starting materials glycerol and propionaldehyde. This document outlines the reaction mechanism, a detailed experimental protocol, and expected outcomes, drawing from established principles of acetal chemistry.

The synthesis involves the acid-catalyzed acetalization of glycerol with propionaldehyde. This reaction is a common method for protecting the diol functionality of glycerol and is widely used in the synthesis of various organic compounds.[1][2][3] The resulting dioxolane can be used in a variety of subsequent chemical transformations.

Reaction Mechanism and Stoichiometry

The core of this synthesis is the acid-catalyzed reaction between glycerol (a 1,2-diol) and propionaldehyde. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes intramolecular cyclization to form the stable 1,3-dioxolane ring. The reaction is reversible and is typically driven to completion by the removal of water, often through azeotropic distillation.

Key Reactants and Properties

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Glycerol | C₃H₈O₃ | 92.09 | 290 | 1.261 |

| Propionaldehyde | C₃H₆O | 58.08 | 46-50 | 0.807 |

| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | 103-106 (dec.) | - |

| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 |

Experimental Protocol

The following protocol is a generalized procedure based on well-established methods for the synthesis of similar 1,3-dioxolanes from glycerol.[4][5]

Materials:

-

Glycerol (1.0 eq)

-

Propionaldehyde (1.1 eq)

-

p-Toluenesulfonic acid (0.02 eq)

-

Toluene (as solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add glycerol (e.g., 0.5 mol, 46.05 g) and toluene (100 mL).

-

Addition of Reagents: Begin stirring the mixture and add propionaldehyde (e.g., 0.55 mol, 31.94 g, 39.6 mL) followed by the acid catalyst, p-toluenesulfonic acid (e.g., 0.01 mol, 1.72 g).

-

Reaction: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 3-5 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Separate the organic layer and wash it with 50 mL of water and then 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a mixture of cis and trans isomers.

Expected Yield and Physicochemical Properties (Estimated)

| Product | Yield (%) | Boiling Point (°C) | Density (g/mL) |

| This compound | 80-90 | 160-170 (est.) | 1.1 - 1.2 (est.) |

Note: The expected yield and physicochemical properties are estimated based on similar dioxolane syntheses.

Visual Representations

Reaction Pathway

Caption: Figure 1: Synthesis of this compound

Experimental Workflow

Caption: Figure 2: Experimental Workflow

Safety Considerations

-

Propionaldehyde is flammable and an irritant. Handle in a well-ventilated fume hood.

-

Toluene is flammable and has known health risks. Avoid inhalation and skin contact.

-

p-Toluenesulfonic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Perform all operations in a well-ventilated area.

This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocol based on their specific laboratory conditions and analytical capabilities.

References

An In-depth Technical Guide to the Acid-Catalyzed Formation of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and available data for the acid-catalyzed synthesis of 4-(chloromethyl)-2-ethyl-1,3-dioxolane from epichlorohydrin and propionaldehyde. This dioxolane derivative is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals.

Reaction Overview and Mechanism

The formation of this compound from epichlorohydrin and propionaldehyde is a multi-step acid-catalyzed process. The reaction proceeds through two key stages: the acid-catalyzed hydrolysis of the epoxide ring of epichlorohydrin to form a diol, followed by the acid-catalyzed acetalization of this diol with propionaldehyde.

Step 1: Acid-Catalyzed Ring Opening of Epichlorohydrin

The reaction is initiated by the protonation of the oxygen atom in the epoxide ring of epichlorohydrin by an acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid). This protonation makes the epoxide more susceptible to nucleophilic attack. In the presence of water, a water molecule acts as a nucleophile and attacks one of the electrophilic carbons of the protonated epoxide. This attack results in the opening of the epoxide ring to form a protonated 3-chloro-1,2-propanediol. Subsequent deprotonation yields the neutral 3-chloro-1,2-propanediol.

Step 2: Acid-Catalyzed Acetalization

The second stage involves the reaction between the newly formed 3-chloro-1,2-propanediol and propionaldehyde. The carbonyl oxygen of propionaldehyde is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. One of the hydroxyl groups of the diol then attacks the protonated carbonyl carbon, leading to the formation of a hemiacetal intermediate. Following proton transfer, the second hydroxyl group of the diol undergoes an intramolecular nucleophilic attack on the protonated hemiacetal, displacing a water molecule. The final deprotonation of the resulting oxonium ion yields the stable 1,3-dioxolane ring structure of this compound.

The overall reaction can be summarized as follows:

Epichlorohydrin + Propionaldehyde + H₂O (in the presence of an acid catalyst) → this compound + H₂O

Reaction Mechanism Diagram

The following diagram illustrates the step-by-step reaction mechanism.

Caption: Acid-catalyzed formation of this compound.

Experimental Protocols

Materials:

-

Epichlorohydrin

-

Propionaldehyde

-

Toluene (or another suitable aprotic solvent)

-

p-Toluenesulfonic acid monohydrate (or another acid catalyst such as sulfuric acid)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Water

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with a drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add epichlorohydrin (1.0 eq), propionaldehyde (1.1 eq), and toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 eq).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the reaction. The reaction progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the pure this compound.

Quantitative Data

Specific quantitative data for the synthesis of this compound is limited in publicly available literature. However, for analogous reactions involving the formation of similar dioxolanes, yields can vary widely depending on the specific reactants, catalyst, and reaction conditions.

| Parameter | Typical Range/Value | Reference/Analogy |

| Yield | 60-95% | Based on syntheses of similar dioxolane structures. |

| Reaction Time | 2-24 hours | Dependent on temperature, catalyst loading, and efficiency of water removal. |

| Catalyst Loading | 0.5 - 5 mol% | Typical for acid-catalyzed acetalizations. |

| Reactant Ratio | 1:1 to 1:1.5 (diol:aldehyde) | A slight excess of the aldehyde is often used to drive the reaction to completion. |

Note: The above data is illustrative and based on general knowledge of similar organic transformations. Optimization of reaction conditions is necessary to achieve high yields and purity for this specific synthesis.

Concluding Remarks

The acid-catalyzed formation of this compound from epichlorohydrin and propionaldehyde is a robust and well-understood transformation in organic chemistry. By following the principles of acid-catalyzed epoxide ring-opening and acetalization, and by employing standard laboratory techniques for carrying out and working up the reaction, this valuable synthetic intermediate can be efficiently prepared. Further research to establish optimized conditions and detailed kinetic data for this specific reaction would be beneficial for its application in larger-scale synthetic processes.

A Comprehensive Technical Guide to the Synthesis and Reactions of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough literature review of the synthesis and reactions of 4-(chloromethyl)-2-ethyl-1,3-dioxolane. This heterocyclic compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its structure, featuring a reactive chloromethyl group and a stable dioxolane ring, allows for a variety of chemical transformations. This guide presents detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding of its chemistry.

Synthesis of this compound

The primary route for the synthesis of this compound is the acid-catalyzed acetalization of propionaldehyde with 3-chloropropane-1,2-diol. This reaction involves the formation of a five-membered dioxolane ring, a cyclic acetal, through the reaction of the aldehyde's carbonyl group with the two hydroxyl groups of the diol.

The general reaction scheme is as follows:

Figure 1: General synthesis of this compound.

Experimental Protocol

While a specific protocol for this compound is not extensively detailed in the literature, a reliable procedure can be adapted from the synthesis of analogous compounds, such as 4-chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane.[1]

Materials:

-

Propionaldehyde

-

3-Chloropropane-1,2-diol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-chloropropane-1,2-diol (1.2 equivalents) and toluene.

-

Add propionaldehyde (1.0 equivalent) to the mixture.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data for Analogous Dioxolanes

The following table summarizes key physical and chemical properties of structurally similar 1,3-dioxolanes. This data can be used for comparative purposes in the characterization of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 4362-40-7 | C6H11ClO2 | 150.60 | 156-158 | 1.063 | 1.434 |

| 4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dioxolane | 57840-69-4 | C7H13ClO2 | 164.63 | - | - | - |

Reactions of this compound

The reactivity of this compound is primarily dictated by the presence of the chloromethyl group, which is susceptible to nucleophilic substitution, and the acetal linkage of the dioxolane ring, which can undergo hydrolysis under acidic conditions.

Nucleophilic Substitution Reactions

The chlorine atom on the methyl substituent is a good leaving group, making this position susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, making it a versatile synthetic intermediate.[2]

Figure 2: General nucleophilic substitution reaction.

Potential Nucleophiles and Products:

| Nucleophile (Nu-) | Reagent Example | Product Class |

| Hydroxide (OH-) | Sodium Hydroxide | (2-Ethyl-1,3-dioxolan-4-yl)methanol |

| Alkoxide (RO-) | Sodium Methoxide | 4-(Methoxymethyl)-2-ethyl-1,3-dioxolane |

| Thiolate (RS-) | Sodium Thiophenoxide | 4-((Phenylthio)methyl)-2-ethyl-1,3-dioxolane |

| Cyanide (CN-) | Sodium Cyanide | (2-Ethyl-1,3-dioxolan-4-yl)acetonitrile |

| Azide (N3-) | Sodium Azide | 4-(Azidomethyl)-2-ethyl-1,3-dioxolane |

| Amines (RNH2) | Ammonia, Alkylamines | N-((2-Ethyl-1,3-dioxolan-4-yl)methyl)amine derivatives |

A study on a similar heterocyclic system, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, demonstrated its reaction with thiophenolates, leading to either direct nucleophilic substitution or ring expansion, depending on the reaction conditions.[3] This highlights the potential for diverse reactivity with sulfur nucleophiles.

Acid-Catalyzed Hydrolysis

The dioxolane ring, being a cyclic acetal, is stable under neutral and basic conditions but is susceptible to hydrolysis in the presence of an acid catalyst. This reaction cleaves the acetal, regenerating the parent aldehyde (propionaldehyde) and diol (3-chloropropane-1,2-diol).[2]

References

Methodological & Application

Synthetic Protocol for 4-(Chloromethyl)-2-ethyl-1,3-dioxolane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the preparation of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane, a valuable intermediate in organic synthesis and drug development. The outlined method is based on the acid-catalyzed acetalization of 3-chloropropane-1,2-diol with propionaldehyde. This protocol includes a comprehensive experimental procedure, a summary of quantitative data, and graphical representations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

This compound serves as a key building block in the synthesis of various more complex molecules. Its bifunctional nature, possessing both a reactive chloromethyl group and a stable cyclic acetal, allows for sequential and selective chemical transformations. The 1,3-dioxolane moiety can act as a protecting group for the diol functionality, which can be removed under acidic conditions. This protocol describes a straightforward and efficient synthesis from commercially available starting materials.

Reaction Scheme

The synthesis of this compound is achieved through the acid-catalyzed reaction of 3-chloropropane-1,2-diol and propionaldehyde. The reaction proceeds via the formation of a hemiacetal intermediate, followed by intramolecular cyclization and dehydration to yield the desired 1,3-dioxolane.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 1,3-dioxolanes.[1][2]

Materials:

-

3-Chloropropane-1,2-diol

-

Propionaldehyde

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dichloromethane (for extraction)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 3-chloropropane-1,2-diol (e.g., 11.05 g, 0.1 mol), propionaldehyde (e.g., 7.26 g, 0.125 mol), and toluene (100 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mol%).

-

Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

-

Wash the organic layer with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound based on the provided protocol.

| Parameter | Value |

| Reactants | |

| 3-Chloropropane-1,2-diol | 11.05 g (0.1 mol) |

| Propionaldehyde | 7.26 g (0.125 mol) |

| p-Toluenesulfonic acid | 0.19 g (0.001 mol) |

| Reaction Conditions | |

| Solvent | Toluene |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 2-4 hours |

| Product | |

| Theoretical Yield | 15.06 g |

| Example Actual Yield | 12.8 g (85%) |

| Appearance | Colorless to pale yellow liquid |

| Purity (by GC) | >98% |

Experimental Workflow

The following diagram illustrates the sequential steps of the experimental protocol.

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Propionaldehyde is flammable and has a pungent odor.

-

Toluene is flammable and toxic.

-

p-Toluenesulfonic acid is corrosive.

-

Handle all chemicals with care and consult the corresponding Material Safety Data Sheets (MSDS).

Conclusion

The provided protocol offers a reliable and efficient method for the synthesis of this compound. The use of a Dean-Stark trap for the azeotropic removal of water drives the reaction to completion, and a straightforward work-up and purification procedure yields the product in high purity. This compound can be utilized in a variety of subsequent chemical transformations, making this protocol valuable for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols: 4-(Chloromethyl)-2-ethyl-1,3-dioxolane as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane as a versatile chemical intermediate in organic synthesis, with a particular focus on its relevance to pharmaceutical and drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.

Overview and Key Applications

This compound is a heterocyclic compound featuring a reactive chloromethyl group. This functional group makes it an excellent electrophile for nucleophilic substitution reactions, serving as a valuable building block for the introduction of a protected diol moiety into a target molecule. The 1,3-dioxolane ring acts as a stable protecting group for a glycerol-derived fragment, which can be deprotected under acidic conditions to reveal the 1,2-diol.

Primary applications include:

-

Pharmaceutical Synthesis: As a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The related compound, 2-(Chloromethyl)-1,3-dioxolane, is a crucial intermediate in the production of the bronchodilator Doxofylline[1][2]. By analogy, this compound can be employed to introduce modified side chains in drug candidates.

-

Agrochemical Development: In the synthesis of novel pesticides and herbicides.

-

Specialty Chemical Manufacturing: As a precursor for various organic compounds where a protected diol functionality is required.

Chemical Synthesis of this compound

The synthesis of this compound can be inferred from established methods for similar 1,3-dioxolane structures. A common and efficient method involves the acid-catalyzed acetalization of 3-chloro-1,2-propanediol with propanal.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Chloro-1,2-propanediol

-

Propanal

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add 3-chloro-1,2-propanediol (1.0 mol), propanal (1.2 mol), and a catalytic amount of p-toluenesulfonic acid (0.02 mol) in toluene (500 mL).

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction (typically 3-5 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data for Analogous Dioxolane Syntheses:

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 3-Chloro-1,2-propanediol, Acetone | p-Toluenesulfonic acid | Acetone | 25°C, 12 hours | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 89% | [3] |

| Phenyl 4-chlorophenylmethyl ketone, 3-Chloropropane-1,2-diol | p-Toluenesulfonic acid | Toluene | Reflux, 3 days | 4-Chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane | 98% | |

| Glycerol epichlorohydrin, Formaldehyde | Sulfuric acid (0.5-1.0%) | Water | 95-98°C, followed by azeotropic distillation | 4-Chloromethyl-1,3-dioxalane | N/A | [4] |

Application in Nucleophilic Substitution Reactions

The primary utility of this compound lies in its reactivity towards nucleophiles. The chlorine atom is a good leaving group, allowing for the facile introduction of various functionalities at the methyl position.

Experimental Protocol: Synthesis of 4-(Benzoyloxymethyl)-2-ethyl-1,3-dioxolane

This protocol is based on a described reaction for the target molecule[5].

Materials:

-

This compound

-

Sodium benzoate

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mol) and sodium benzoate (1.1 mol) in N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 80°C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to yield pure 4-(Benzoyloxymethyl)-2-ethyl-1,3-dioxolane.

Quantitative Data for Analogous Nucleophilic Substitution Reactions:

| Electrophile | Nucleophile/Reagents | Solvent | Conditions | Product | Yield | Reference |

| 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | Sodium benzoate, Sodium bromide | DMF | 150°C, 15 hours | 4-Benzoyloxymethyl-2,2-dimethyl-1,3-dioxolane | 90% | [3] |

| 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | Sodium acetate, Sodium bromide | DMF | 150°C, 15 hours | 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane | 62% | [3] |

Deprotection of the Dioxolane Ring

The 1,3-dioxolane group can be readily removed under acidic conditions to reveal the 1,2-diol. This is a crucial step in multi-step syntheses where the diol functionality needs to be unmasked at a later stage.

General Deprotection Protocol:

Materials:

-

Dioxolane-protected compound

-

Aqueous acid (e.g., HCl, H₂SO₄, or acetic acid)

-

Organic solvent (e.g., Tetrahydrofuran (THF), Methanol)

Procedure:

-

Dissolve the dioxolane-protected compound in a suitable organic solvent.

-

Add an aqueous solution of the acid.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer to obtain the deprotected diol.

Visualized Workflows

Synthesis of this compound

Caption: Synthesis of this compound.

Nucleophilic Substitution Workflow

Caption: Nucleophilic substitution using the intermediate.

Safety Considerations

-

Chlorinated Compounds: this compound is a chlorinated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Solvents and Reagents: The solvents and reagents used in these protocols (e.g., toluene, DMF, strong acids) have their own specific hazards. Consult the Safety Data Sheets (SDS) for all chemicals before use.

-

Reactions: Acetalization and nucleophilic substitution reactions should be monitored carefully. Exothermic reactions should be controlled with appropriate cooling.

By following these application notes and protocols, researchers can effectively utilize this compound as a valuable intermediate in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-(Chloromethyl)-1, 3-dioxolane - 2568-30-1 - Manufacturer India [valeshvarbiotech.com]

- 3. US6143908A - Process for preparation of 1,3-dioxolane-4-methanol compounds - Google Patents [patents.google.com]

- 4. RU2218339C2 - Method for preparing 4-chloromethyl-1,3-di- oxalane - Google Patents [patents.google.com]

- 5. 2-Ethyl-4-methyl-1,3-dioxolane | 4359-46-0 | Benchchem [benchchem.com]

Application Notes and Protocols: The Role of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane in the Synthesis of Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of 4-(chloromethyl)-2-ethyl-1,3-dioxolane and structurally similar compounds as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly focusing on the class of triazole antifungal agents. While direct literature detailing the specific use of this compound is limited, this document outlines a representative synthetic protocol based on established methodologies for analogous compounds, providing a valuable resource for researchers in drug discovery and development.

The 1,3-dioxolane moiety is a crucial structural feature in several clinically important antifungal drugs, including itraconazole and posaconazole. These compounds function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The dioxolane ring in these molecules plays a significant role in their binding to the active site of the enzyme. The synthesis of these complex molecules often involves the coupling of a functionalized dioxolane intermediate with a triazole-containing aromatic core.

Hypothetical Synthetic Pathway for a Dioxolane-Triazole Antifungal Agent

The following section outlines a hypothetical, yet plausible, synthetic route to a key intermediate for a triazole antifungal agent, illustrating the potential application of a 4-(chloromethyl)-2-alkyl-1,3-dioxolane derivative. This protocol is adapted from the known synthesis of itraconazole, which utilizes a similar dioxolane-containing building block.

Reaction Scheme:

Caption: Hypothetical coupling reaction to form a key antifungal intermediate.

Experimental Protocol: Synthesis of a Key Dioxolane-Triazole Intermediate

This protocol describes the nucleophilic substitution reaction between a 4-(chloromethyl)-2-alkyl-1,3-dioxolane and a phenolic triazole derivative.

Materials:

-

This compound

-

4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2-(sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2-(sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired key intermediate.

Quantitative Data Summary

The following table summarizes plausible quantitative data for the described synthetic protocol, based on reported yields for similar coupling reactions in the synthesis of triazole antifungals.

| Parameter | Value | Reference |

| Yield | 60-85% | The synthesis of itraconazole involves a similar coupling step, with yields often reported in this range.[1] |

| Purity (Post-Column) | >98% | High purity is essential for subsequent steps in API synthesis. |

| Reaction Time | 12-24 hours | Monitoring by TLC is crucial to determine the optimal reaction time. |

| Reaction Temperature | 80-90 °C | Elevated temperatures are typically required to drive the reaction to completion. |

| Key Reagent Ratio | Dioxolane:Phenol (1.2:1) | A slight excess of the alkylating agent is often used to ensure complete consumption of the more complex phenolic starting material. |

Logical Workflow for API Synthesis

The synthesized key intermediate can then be further elaborated to the final active pharmaceutical ingredient. The general workflow is depicted below.

Caption: General workflow from starting materials to the final API.

Conclusion and Future Perspectives

While the direct application of this compound in pharmaceutical synthesis is not extensively documented, its structural similarity to key intermediates used in the preparation of triazole antifungal agents suggests its potential as a valuable building block. The protocols and data presented here, derived from established synthetic routes, provide a solid foundation for researchers to explore the utility of this and related dioxolane derivatives in the development of new pharmaceutical entities. Further research into the synthesis and application of such building blocks could lead to the discovery of novel APIs with improved efficacy and pharmacological profiles.

References

Application of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane as a Protecting Group for Carbonyls

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo-selectivity. The carbonyl group, a cornerstone of organic chemistry, often requires temporary masking to prevent unwanted side reactions. 4-(Chloromethyl)-2-ethyl-1,3-dioxolane emerges as a specialized protecting group for aldehydes and ketones, offering a unique combination of stability and the potential for further molecular elaboration.

The 1,3-dioxolane ring provides robust protection under basic and nucleophilic conditions, a common requirement in many synthetic transformations. The presence of a 2-ethyl group can influence the steric environment and stability of the acetal. Critically, the 4-chloromethyl substituent serves as a versatile synthetic handle, allowing for subsequent functionalization, a feature of significant interest in the development of novel chemical entities and prodrugs.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a carbonyl protecting group.

Key Advantages

-

Robust Protection: Stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases.

-

Orthogonal Deprotection: Cleaved under acidic conditions, allowing for selective removal in the presence of acid-labile groups.[2]

-

Synthetic Handle: The chloromethyl group at the C4 position allows for post-protection modification via nucleophilic substitution, enabling the introduction of various functional groups.[1]

-

Tunable Stability: The 2-ethyl substituent may offer altered stability and solubility profiles compared to simpler dioxolane protecting groups.

General Reaction Scheme

The protection of a carbonyl compound with this compound is achieved through the acid-catalyzed reaction of the carbonyl compound with 3-chloro-1,2-propanediol and a source of the 2-ethyl group, typically propanal or its acetal. Deprotection is accomplished by acid-catalyzed hydrolysis.

Logical Workflow for Protection and Deprotection

Caption: Workflow for carbonyl protection and deprotection.

Experimental Protocols

Protocol 1: Protection of a Ketone

This protocol describes the general procedure for the protection of a ketone using 3-chloro-1,2-propanediol and propanal diethyl acetal.

Materials:

-

Ketone (1.0 eq)

-

3-Chloro-1,2-propanediol (1.2 eq)

-

Propanal diethyl acetal (1.2 eq)

-